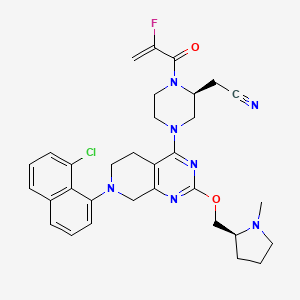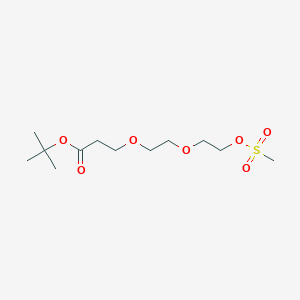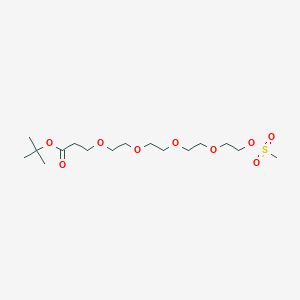
N-(Amino-PEG5)-N-bis(PEG4-acid)
Descripción general
Descripción
N-(Amino-PEG5)-N-bis(PEG4-acid) is a polyethylene glycol (PEG) derivative that features an amino group and two terminal carboxylic acid groups. This compound is known for its high solubility in aqueous media due to the hydrophilic nature of the PEG chains. The presence of both amino and carboxylic acid groups makes it a versatile linker in various chemical and biological applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Amino-PEG5)-N-bis(PEG4-acid) typically involves the reaction of PEG derivatives with appropriate functional groups. One common method is the reaction of amino-PEG5 with PEG4-acid in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form stable amide bonds .
Industrial Production Methods
Industrial production of N-(Amino-PEG5)-N-bis(PEG4-acid) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in solvents like water, DMSO (dimethyl sulfoxide), DCM (dichloromethane), or DMF (dimethylformamide) under ambient temperature .
Análisis De Reacciones Químicas
Types of Reactions
N-(Amino-PEG5)-N-bis(PEG4-acid) undergoes various chemical reactions, including:
Amide Bond Formation: The amino group reacts with carboxylic acids in the presence of coupling agents to form stable amide bonds.
Esterification: The carboxylic acid groups can react with alcohols to form esters.
Substitution Reactions: The amino group can participate in substitution reactions with activated esters or carbonyl compounds.
Common Reagents and Conditions
Coupling Agents: EDC, HATU
Solvents: Water, DMSO, DCM, DMF
Reaction Conditions: Ambient temperature, controlled pH
Major Products
Amides: Formed from the reaction with carboxylic acids
Esters: Formed from the reaction with alcohols
Aplicaciones Científicas De Investigación
N-(Amino-PEG5)-N-bis(PEG4-acid) has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of N-(Amino-PEG5)-N-bis(PEG4-acid) is primarily based on its ability to form stable amide and ester bonds. The amino group can react with carboxylic acids to form amide bonds, while the carboxylic acid groups can react with alcohols to form esters. These reactions facilitate the conjugation of various molecules, enhancing their solubility, stability, and bioavailability .
Comparación Con Compuestos Similares
N-(Amino-PEG5)-N-bis(PEG4-acid) is unique due to its dual functional groups (amino and carboxylic acid) and the presence of PEG chains, which provide high solubility and biocompatibility. Similar compounds include:
- Amino-PEG1-acid
- Amino-PEG2-acid
- Amino-PEG3-acid
- Amino-PEG4-acid
- Amino-PEG6-acid
- Amino-PEG8-acid
- Amino-PEG10-acid
- Amino-PEG12-acid
These compounds vary in the length of the PEG chain and the number of functional groups, but they share similar properties in terms of solubility and reactivity.
Propiedades
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H68N2O17/c35-3-9-43-15-21-49-27-31-53-32-30-52-24-18-46-12-6-36(4-10-44-16-22-50-28-25-47-19-13-41-7-1-33(37)38)5-11-45-17-23-51-29-26-48-20-14-42-8-2-34(39)40/h1-32,35H2,(H,37,38)(H,39,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCUTCGBTWNNAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCOCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H68N2O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
776.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













